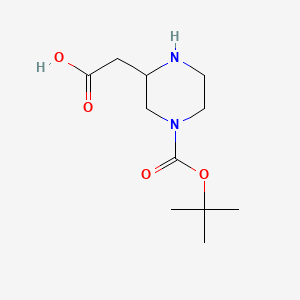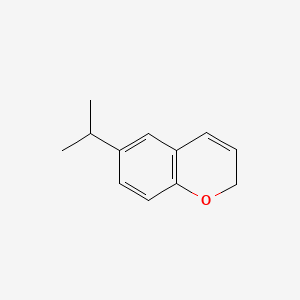![molecular formula C11H20BNO3Si B576299 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid CAS No. 173999-08-1](/img/structure/B576299.png)
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a chemical compound with the molecular formula C11H20BNO3Si . It is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common application for organoboron compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .科学的研究の応用
Carbohydrate Chemistry and Glycoscience
Boronic esters serve as protective groups in carbohydrate chemistry. Specifically, they are employed for processes such as acylation, silylation, and alkylation of glycoside-derived boronates . These reactions allow selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups on glycoside substrates. The use of phenylboronic esters as protected intermediates enables efficient functionalization with only a single purification step. Notably, the boronic acid component can be recovered and reused after deprotection.
Total Synthesis of Natural Products
The compound has found applications in the total synthesis of several natural products:
Suzuki–Miyaura Coupling
Boronic acids play a crucial role in Suzuki–Miyaura coupling reactions. The addition of B–H over unsaturated bonds occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. New borane reagents, such as BH3·L, have been developed for this purpose .
Organic Synthesis and Functional Group Tolerance
The relatively mild conditions for boronate deprotection are tolerant of various functional groups, including esters, silyl ethers, ketals, and thioglycosides. This versatility makes boronic esters attractive for organic synthesis .
Materials Science and Surface Modification
Boronic acids can be used for surface modification, particularly in materials science. Their reversible binding to diol-containing surfaces allows for controlled functionalization and modification of materials.
Safety and Hazards
The safety data sheet for a similar compound, 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . These hazards may also apply to 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid.
作用機序
Target of Action
The primary target of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM coupling reaction . It plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s interaction with its targets leads to changes in the structure of the molecules involved, resulting in the formation of new compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds, which can be used in various applications, including the synthesis of biologically active natural products .
Action Environment
The action of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is influenced by several environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of conditions, making the compound versatile and adaptable .
特性
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDPPIAAAILAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148655 |
Source


|
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309982-37-3 |
Source


|
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)

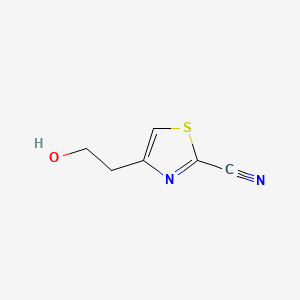
![2,6-Methano-1H-pyrrolizin-1-amine,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-(9CI)](/img/no-structure.png)
![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)
![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)
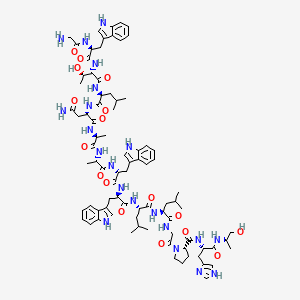
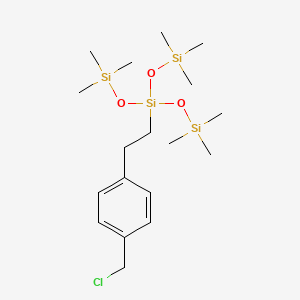
![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)
